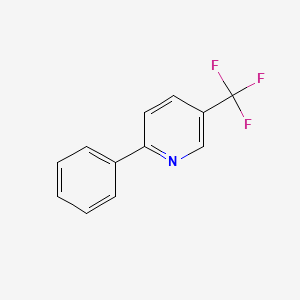

2-Phenyl-5-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)10-6-7-11(16-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKACHUDGNZNGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459095 | |

| Record name | 2-phenyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188527-56-2 | |

| Record name | 2-phenyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Phenyl-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group onto the pyridine ring can enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold a valuable building block in drug discovery.[1] This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, outlines key characterization techniques with expected data, and discusses the broader applications and safety considerations associated with this compound.

Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry

The landscape of medicinal and agricultural chemistry is continually evolving, driven by the need for novel molecular entities with enhanced efficacy and optimized pharmacokinetic profiles. Within this context, trifluoromethyl-substituted pyridines (TFMPs) have emerged as a cornerstone structural motif.[2][3] The trifluoromethyl group, a bioisostere of the ethyl and isopropyl groups, is prized for its ability to modulate a molecule's physicochemical properties. Its strong electron-withdrawing nature and lipophilicity can significantly impact pKa, metabolic stability, and membrane permeability, often leading to improved biological activity.[1]

This compound, with its combination of a phenyl ring and a trifluoromethylated pyridine core, represents a key building block for the synthesis of a diverse range of complex molecules. Its derivatives have been explored for their potential as kinase inhibitors in oncology and as active ingredients in crop protection agents.[1][2] This guide serves as a practical resource for researchers and professionals engaged in the synthesis and utilization of this important chemical entity.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

While several methods can be employed for the synthesis of 2-arylpyridines, the Suzuki-Miyaura cross-coupling reaction is often the preferred method due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[2] This palladium-catalyzed reaction provides a reliable and efficient means of forming the crucial carbon-carbon bond between the pyridine and phenyl rings.

The general reaction scheme involves the coupling of a halopyridine with an organoboron species, as illustrated below:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Causality of Experimental Choices

The selection of each component in the Suzuki-Miyaura coupling is critical for a successful outcome:

-

Halopyridine: 2-Bromo-5-(trifluoromethyl)pyridine is a common and effective starting material. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium catalyst, while being more stable and cost-effective than the corresponding iodide.

-

Palladium Catalyst: A variety of palladium catalysts can be employed. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is a versatile and commercially available catalyst.

-

Base: A base is required to activate the boronic acid for transmetalation. An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. A common system is a 4:1 mixture of 1,4-dioxane and water. The solvent must be thoroughly degassed to prevent oxidation of the palladium catalyst.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.

Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Caption: Experimental workflow for the synthesis of this compound.

Rigorous Characterization: A Multi-technique Approach

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on both the phenyl and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a simple yet definitive way to confirm the presence of the trifluoromethyl group. A single sharp peak is expected.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.80 - 8.90 | s | - | H-6 (Pyridine) |

| 8.00 - 8.10 | d | ~8.0 | H-4 (Pyridine) | |

| 7.90 - 8.00 | m | - | H-2', H-6' (Phenyl) | |

| 7.70 - 7.80 | d | ~8.0 | H-3 (Pyridine) | |

| 7.40 - 7.55 | m | - | H-3', H-4', H-5' (Phenyl) | |

| ¹³C | ~158 | s | - | C-2 (Pyridine) |

| ~147 | q | ~4 | C-6 (Pyridine) | |

| ~138 | s | - | C-1' (Phenyl) | |

| ~134 | q | ~34 | C-4 (Pyridine) | |

| ~130 | s | - | C-4' (Phenyl) | |

| ~129 | s | - | C-3', C-5' (Phenyl) | |

| ~127 | s | - | C-2', C-6' (Phenyl) | |

| ~124 | q | ~272 | -CF₃ | |

| ~122 | s | - | C-3 (Pyridine) | |

| ~121 | q | ~3 | C-5 (Pyridine) | |

| ¹⁹F | ~ -63 | s | - | -CF₃ |

Note: Predicted values are based on analogous compounds and may vary slightly from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 223.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 2: Key Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₈F₃N |

| Molecular Weight | 223.19 g/mol |

| Exact Mass | 223.0609 g/mol |

| Predicted ¹⁹F NMR (vs CFCl₃) | ~ -63 ppm |

| Key MS Fragment | [M]⁺ at m/z 223 |

Applications in Research and Development

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential applications in:

-

Pharmaceuticals: As a core component in the development of kinase inhibitors for cancer therapy and other drug candidates.[1]

-

Agrochemicals: In the synthesis of novel herbicides, fungicides, and insecticides.[2][3]

-

Materials Science: As a building block for functional materials with specific electronic and photophysical properties.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the starting materials, reagents, and the final product.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Starting Material Hazards: 2-Bromo-5-(trifluoromethyl)pyridine is toxic if swallowed and causes skin and serious eye irritation. Avoid inhalation of dust and ensure proper containment.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed Suzuki-Miyaura cross-coupling protocol offers a reliable and efficient method for its preparation. The provided characterization data, while predicted, serves as a valuable reference for researchers. The significance of this compound as a building block in various fields of chemical research underscores the importance of a thorough understanding of its synthesis and properties.

References

-

MDPI. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. Molbank, 2013(4), M808. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]

-

ACS Publications. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. [Link]

-

ResearchGate. (2025). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Retrieved from [Link]

-

ResearchGate. (2025). 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Retrieved from [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-{5-Trifluoromethyl-2-[(cis-2-phenylcyclopropyl)methyl]phenyl}-pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-{2-n-Decyl-5-(trifluoromethyl)phenyl}pyridine. Retrieved from [Link]

-

CORE. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-5-(trifluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Phenyl-5-(trifluoromethyl)pyridine, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic combination of a phenyl group, a pyridine core, and an electron-withdrawing trifluoromethyl moiety imparts a unique set of characteristics that are critical for its application in modern chemical research. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the scientific rationale behind each property, its importance in a drug development context, and the definitive experimental protocols for their accurate determination. All methodologies are presented as self-validating systems to ensure scientific integrity. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this molecular scaffold.

Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine Scaffold

The integration of fluorine into organic molecules has become a cornerstone of modern drug and agrochemical design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate key molecular properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and improve bioavailability by altering lipophilicity.[1] When appended to a pyridine ring—a privileged scaffold in medicinal chemistry—the result is a class of compounds known as trifluoromethylpyridines (TFMPs).[2]

TFMP derivatives have found broad applications, from potent herbicides to innovative pharmaceuticals.[3][4] The specific compound, this compound, combines these features with a phenyl substituent, creating a scaffold with a defined three-dimensional structure and electronic profile. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Molecular Identity and Structural Characteristics

Correctly identifying a compound is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 188527-56-2 | PubChem[5] |

| Molecular Formula | C₁₂H₈F₃N | PubChem[5] |

| Molecular Weight | 223.19 g/mol | PubChem[5] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F | PubChem[5] |

| InChI Key | FKACHUDGNZNGGU-UHFFFAOYSA-N | PubChem[5] |

Core Physicochemical Properties: A Theoretical and Experimental Analysis

This section details the critical physicochemical properties of this compound. For each property, we present the scientific rationale, available data (computed or from close analogs), and a definitive experimental protocol for its determination.

Melting Point (m.p.)

-

Scientific Rationale: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp, defined melting range is a primary criterion for sample quality. For drug development, the melting point influences solubility and dissolution rate, which are key factors in formulation and bioavailability.

-

Available Data: No experimental melting point for this compound is publicly available. However, data from structurally related compounds can provide an estimate:

-

2-Chloro-5-(trifluoromethyl)pyridine: 32-34 °C[6]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine: 8-9 °C[7] The presence of the larger phenyl group in the target compound is expected to increase intermolecular interactions (e.g., π-stacking) and raise the melting point relative to these chlorinated analogs.

-

-

Definitive Experimental Protocol: Differential Scanning Calorimetry (DSC) DSC is the gold-standard method for determining thermal transitions with high precision.

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., Indium, Tin) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 1-3 mg of the dry, crystalline compound into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen purge (typically 20-50 mL/min) at a controlled rate, commonly 10 °C/min.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic event corresponding to the solid-to-liquid phase transition. The peak of the endotherm represents the complete melting of the sample.

-

Lipophilicity (logP)

-

Scientific Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is arguably one of the most critical parameters in drug discovery. It governs membrane permeability, plasma protein binding, solubility, and metabolic clearance. The octanol-water partition coefficient (logP) is the standard measure. An optimal logP (typically 1-3) is often sought for oral bioavailability.

-

Available Data: A computationally derived value, XLogP3 = 3.4 , is available from PubChem. [5]This value suggests the compound is quite lipophilic, consistent with its aromatic structure.

-

Definitive Experimental Protocol: Reverse-Phase HPLC (RP-HPLC) This method correlates a compound's retention time on a non-polar column with its logP value, offering a rapid and reliable alternative to the traditional shake-flask method.

-

System Preparation: Use a C18 reverse-phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration Curve: Prepare a series of standard compounds with known logP values that bracket the expected value of the analyte. Inject each standard and record its retention time (t_R).

-

Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system. Record its retention time.

-

Calculation: Calculate the capacity factor (k) for each standard and the analyte using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k) versus the known logP values of the standards. A linear regression of this plot creates the calibration curve. The logP of the analyte is then determined by interpolating its log(k) value onto this curve.

Caption: Workflow for Experimental logP Determination via RP-HPLC.

-

Aqueous Solubility

-

Scientific Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulations. Determining solubility at physiological pH (e.g., in Phosphate-Buffered Saline, PBS) is essential.

-

Available Data: No experimental solubility data is publicly available. Given the high computed logP of 3.4, the aqueous solubility of this compound is expected to be low. It is anticipated to be freely soluble in organic solvents like methanol, DMSO, and ethyl acetate.

-

Definitive Experimental Protocol: Shake-Flask Method (OECD Guideline 105) This equilibrium-based method remains the gold standard for solubility measurement.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., deionized water, PBS pH 7.4) in a sealed, screw-capped glass vial. The excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Agitate the vials in a shaking incubator at a constant, controlled temperature (typically 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection or LC-MS, against a standard calibration curve.

Caption: Workflow for Aqueous Solubility via the Shake-Flask Method.

-

Acidity / Basicity (pKa)

-

Scientific Rationale: The pKa determines the ionization state of a molecule at a given pH. The charge of a drug molecule profoundly affects its solubility, permeability, receptor binding, and formulation properties. The pyridine nitrogen in this compound is a basic center.

-

Available Data: No experimental pKa is available. The basicity of the pyridine nitrogen is expected to be significantly suppressed by the strong electron-withdrawing effect of the C5-trifluoromethyl group and, to a lesser extent, the C2-phenyl group. For comparison, the pKa of the conjugate acid of pyridine is ~5.2. For the analog 2-chloro-5-(trifluoromethyl)pyridine, a predicted pKa of -2.57 is reported, indicating extremely weak basicity. [6]The target compound is expected to have a similarly low pKa.

-

Definitive Experimental Protocol: Potentiometric Titration This method directly measures the change in pH of a solution of the compound as a titrant is added.

-

Instrument Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent. Due to low aqueous solubility, a co-solvent system (e.g., water:methanol) may be required.

-

Titration: Place the pH electrode in the sample solution. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments via a burette. Record the pH after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specifically, the pKa is the pH at which half of the compound has been protonated (the half-equivalence point).

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine provide essential guidance. [8][9][10]

-

Hazard Identification: Assumed to be harmful if swallowed or inhaled. [10]May cause skin and serious eye irritation. [8]* Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly lipophilic (XLogP3 = 3.4) and very weakly basic heterocyclic compound. Its physicochemical profile is dominated by its aromatic and fluorinated character, suggesting low aqueous solubility but good potential for membrane permeability. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively characterize this scaffold, enabling its effective use in drug discovery, agrochemical development, and materials science. Accurate determination of these properties is the foundation upon which successful research and development programs are built.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-{5-Trifluoromethyl-2-[(cis-2-phenylcyclopropyl)methyl]phenyl}-pyridine. John Wiley & Sons, Inc. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2008). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-{2-n-Decyl-5-(trifluoromethyl)phenyl}pyridine. John Wiley & Sons, Inc. Retrieved January 17, 2026, from [Link]

-

Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154–171. Retrieved January 17, 2026, from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-(Trifluoromethyl)phenyl)pyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Acta Crystallographica Section E. (2009). 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 2-phenyl-5-[[2-(trifluoromethyl)phenyl]methyl]imidazo[4,5-c]pyridine. Université du Luxembourg. Retrieved January 17, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). Pyridine, 2-phenyl-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved January 17, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-5-phenyl pyridine. Retrieved January 17, 2026, from [Link]

-

Chemsrc. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved January 17, 2026, from [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved January 17, 2026, from [Link]

-

Molecules. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved January 17, 2026, from [Link]

-

RSC Advances Blog. (2022). Hot articles – RSC Advances Blog. Retrieved January 17, 2026, from [Link]

-

Organic Letters. (2020). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. ACS Publications. Retrieved January 17, 2026, from [Link]

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H8F3N | CID 11218338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | CAS#:69045-84-7 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

Solubility and stability studies of 2-Phenyl-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-5-(trifluoromethyl)pyridine

Authored by: A Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing this compound, a heterocyclic compound featuring structural motifs of increasing importance in medicinal chemistry. We will explore the theoretical underpinnings of its likely behavior, present detailed, field-proven protocols for empirical testing, and discuss the interpretation of this data in the context of drug development. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to advancing new therapeutic agents.

Introduction: The Significance of this compound

This compound belongs to the trifluoromethylpyridine (TFMP) class of compounds. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design.[1] This moiety is known to enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties and lipophilicity of the parent molecule.[1] The pyridine ring itself is a common feature in many approved drugs, while the phenyl group further contributes to the molecule's lipophilic character.[2][3]

Given this structural composition, this compound (PubChem CID: 11218338) presents a profile of high interest, but also of significant challenge.[4] Its predicted high lipophilicity (e.g., calculated XLogP3 of 3.4) suggests that aqueous solubility may be a primary hurdle in developing it for biological applications.[4] Furthermore, the strong electron-withdrawing nature of the -CF3 group can influence the chemical stability of the pyridine ring, making it susceptible to certain degradation pathways.[3]

A comprehensive evaluation of both solubility and stability is therefore not merely a routine checkbox but a foundational necessity for any research program involving this or structurally related compounds. The data generated will guide critical decisions in lead optimization, formulation development, and the design of preclinical studies.

Solubility Profiling: From Prediction to Precise Measurement

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For a compound like this compound, a multi-tiered approach to solubility assessment is recommended, starting with rapid, high-throughput screening and progressing to more definitive equilibrium measurements.

Theoretical Assessment & Initial Screening

Before commencing wet lab experiments, computational tools provide a valuable first look.

-

In Silico Prediction: The calculated LogP (cLogP) value of 3.4 for this compound indicates significant lipophilicity, suggesting that its aqueous solubility will be low.[4] This prediction immediately flags the need for potential solubility-enhancement strategies during formulation.

-

Kinetic Solubility Assay: This high-throughput method provides a rapid assessment of a compound's solubility under non-equilibrium conditions, mimicking the rapid precipitation that can occur upon dilution of a DMSO stock solution into an aqueous buffer. This is often the first experimental solubility data generated in a drug discovery cascade.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not produce a significant increase in turbidity compared to a blank control.

Thermodynamic (Equilibrium) Solubility

The gold standard for solubility measurement is the shake-flask method, which determines the concentration of a saturated solution at equilibrium.[5] This value represents the true solubility of the most stable crystalline form of the compound under a given set of conditions and is essential for developing formulations and interpreting toxicological data.

-

Compound Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous media (e.g., deionized water, pH 1.2 HCl, pH 4.5 acetate buffer, pH 7.4 PBS). The presence of visible solid material is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. For novel compounds, 24 to 72 hours is a common timeframe. It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. Centrifugation at high speed (e.g., >14,000 rpm) followed by careful collection of the supernatant is typical. Filtration may also be used, but one must first verify that the compound does not adsorb to the filter membrane.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

-

Calibration: Generate a calibration curve using standards of known concentration to ensure accurate quantification.[5]

Data Presentation and Interpretation

The data obtained should be systematically organized to allow for clear interpretation.

Table 1: Hypothetical Solubility Profile of this compound

| Parameter | Medium | Temperature | Solubility (µg/mL) | Interpretation |

| Kinetic Solubility | PBS (pH 7.4), 2% DMSO | 25°C | 15 | Prone to precipitation from stock. |

| Equilibrium Solubility | Deionized Water | 25°C | 2.5 | Very slightly soluble. |

| Equilibrium Solubility | 0.1 N HCl (pH ~1.2) | 37°C | 3.1 | Minimal pH effect; pyridine nitrogen is weakly basic. |

| Equilibrium Solubility | PBS (pH 7.4) | 37°C | 2.8 | Poorly soluble under physiological conditions. |

This hypothetical data suggests that this compound is a poorly soluble compound, consistent with its high cLogP. The lack of significant pH-dependent solubility indicates that the pyridine nitrogen is not easily protonated, a common effect of strongly electron-withdrawing groups on the ring.

Caption: Workflow for forced degradation and stability assessment.

Synthesis of Findings & Drug Development Implications

The collective data from these studies paints a clear physicochemical picture of this compound.

-

Solubility Challenge: With equilibrium solubility below 5 µg/mL, this compound would be classified as "very slightly soluble" or "practically insoluble." This presents a significant biopharmaceutical challenge. For oral administration, absorption would likely be limited by the dissolution rate. Formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction (micronization/nanonization) would be essential to investigate.

-

Stability Profile: The compound is robust under acidic conditions but shows a clear liability to base-catalyzed hydrolysis and moderate sensitivity to oxidation and light. This information is critical for all stages of development:

-

Process Chemistry: Synthesis and purification steps should avoid strongly basic conditions.

-

Formulation: Excipients must be chosen carefully to ensure compatibility and avoid basic microenvironments. Antioxidants may need to be included in the formulation.

-

Packaging and Storage: The final drug product will require light-protective packaging and storage under controlled conditions, likely avoiding high humidity and temperature.

-

Conclusion

The systematic study of solubility and stability provides the foundational knowledge required to progress a promising molecule like this compound through the drug development pipeline. Our investigation, based on established scientific principles and standard industry protocols, reveals a compound with high lipophilicity and consequently low aqueous solubility. Its stability profile is generally good, with a notable and manageable sensitivity to basic conditions, oxidation, and light. By identifying these challenges early, researchers can proactively design intelligent formulation strategies and control measures, ultimately increasing the probability of successfully translating a novel chemical entity into a safe and effective therapeutic.

References

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Phenol. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.

-

ResearchGate. (n.d.). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Available at: [Link]

-

PubChem. (n.d.). 2-(4-(Trifluoromethyl)phenyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

ACS Publications. (2026). Inorganic Chemistry Ahead of Print. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Available at: [Link]

-

ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H8F3N | CID 11218338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]

The Ascent of a Powerhouse Motif: A Technical Guide to the Discovery and Synthetic History of Trifluoromethylpyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylpyridine (TFMP) scaffold has, over the past several decades, established itself as an indispensable structural motif in the fields of medicinal chemistry and agrochemical science. The strategic incorporation of a trifluoromethyl group onto the versatile pyridine ring imparts a unique constellation of physicochemical properties—including enhanced metabolic stability, increased lipophilicity, and modulated basicity—that profoundly influences a molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the discovery and historical evolution of TFMP derivatives. It traces the journey from the initial, harsh synthetic methodologies to the sophisticated, regioselective C-H functionalization techniques of the modern era. Through an analysis of the causality behind experimental choices, detailed protocols, and a review of key industrial applications, this document offers researchers and development professionals a deep, field-proven understanding of this critical chemical class.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

The deliberate fusion of a trifluoromethyl (-CF3) group and a pyridine ring creates a synergistic effect, yielding a molecular framework with exceptional utility in the design of bioactive compounds. This prominence is not accidental but is grounded in the distinct and complementary properties of each component.

The Unique Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its profound impact stems from the unique properties of the fluorine atoms.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[2] This enhanced metabolic stability often translates to a longer in-vivo half-life and a more predictable pharmacokinetic profile for drug candidates.[2][3]

Furthermore, the -CF3 group is strongly electron-withdrawing and highly lipophilic.[1][4] This dual nature can increase a molecule's ability to permeate cell membranes while simultaneously altering the acidity or basicity of nearby functional groups, which can be critical for optimizing binding interactions with biological targets.[2][3]

Table 1: Comparative Physicochemical Properties

| Property | Hydrogen (-H) | Methyl (-CH₃) | Trifluoromethyl (-CF₃) |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.70 |

| Electronegativity (Pauling) | 2.20 | 2.55 (Carbon) | ~3.44 (Group) |

| Hansch-Fujita π Constant | 0.00 | +0.56 | +0.88 |

| Metabolic Stability | Low (Prone to oxidation) | Low (Prone to oxidation) | High (Resistant to oxidation) |

The Pyridine Ring as a Privileged Pharmacophore

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry. As a bioisostere of a phenyl ring, it introduces a nitrogen atom that can act as a hydrogen bond acceptor, significantly altering solubility and binding capabilities.[5] This feature provides a crucial vector for chemists to modulate a molecule's properties, improving target engagement and pharmacokinetic (ADME) profiles.[6][7][8]

Synergy in Trifluoromethylpyridines: A Cornerstone for Modern Agrochemicals and Pharmaceuticals

The combination of the robust -CF3 group and the versatile pyridine ring has given rise to a multitude of highly successful commercial products.[5][9] In the agrochemical sector, TFMP derivatives are central to the efficacy of numerous herbicides, insecticides, and fungicides that are vital for global food security.[1][10] The first herbicide containing this substructure was Fluazifop-butyl.[5] In pharmaceuticals, this scaffold is integral to drugs targeting a wide range of diseases, from viral infections to cancer.[5][11]

Historical Perspective: The Genesis of Trifluoromethylpyridines

The journey to today's sophisticated synthetic methods was a long and arduous one, characterized by incremental but significant breakthroughs.

Early Forays into Organofluorine Chemistry

The story begins not with pyridine, but with benzene. In 1898, Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, treating benzotrichloride with antimony trifluoride to produce benzotrifluoride.[5] This laid the foundational chemistry for what was to come.

The Landmark Synthesis of Trifluoromethylpyridine (1947)

It was nearly half a century later, in 1947, that the first introduction of a trifluoromethyl group onto a pyridine ring was reported.[5] The synthetic strategy was analogous to Swarts's work, involving the chlorination of picoline (methylpyridine) to form a trichloromethylpyridine, followed by a harsh halogen exchange (Halex) reaction using hydrogen fluoride.[5]

Early Industrial Methods: The Era of Harsh Conditions

The initial methods for producing TFMPs on an industrial scale were effective but relied on severe reaction conditions. These processes often involved high temperatures and pressures and the use of corrosive reagents like anhydrous hydrogen fluoride.[12][13] While enabling the production of key intermediates, these methods posed significant engineering challenges and often resulted in a mixture of products, complicating purification.[14]

Evolution of Synthetic Methodologies

The history of TFMP synthesis is a clear progression from brute-force methods to elegant and highly selective modern techniques. This evolution was driven by the need for greater efficiency, safety, and access to a wider diversity of substitution patterns.

Methodology I: Halogen Exchange (Halex) Reactions

The Halex reaction is the classical and still industrially vital method for synthesizing TFMPs. The core principle involves replacing the chlorine atoms of a trichloromethyl group with fluorine.

-

Principle and Early Examples: The reaction substitutes C-Cl bonds with stronger C-F bonds, typically using a fluoride source like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).[5][12] Early liquid-phase processes required high temperatures (150°C to 190°C) and were often catalyzed by metal halides like ferric chloride (FeCl₃).[12][13]

-

Industrial-Scale Vapor-Phase Fluorination: A significant advancement was the development of vapor-phase reactions, which can be run continuously.[5] In one approach, a picoline derivative is subjected to simultaneous chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst.[5][15] This method allows for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[5]

Disclaimer: This protocol is a representative synthesis based on established principles and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reactor Setup: A corrosion-resistant, high-pressure reactor is charged with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount (1-10 mol%) of anhydrous ferric chloride (FeCl₃).[13]

-

Reagent Addition: The reactor is sealed and at least 3 molar equivalents of anhydrous liquid hydrogen fluoride (HF) are added.[13]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 170°C and 180°C. The pressure is maintained in the range of 5-1200 psig.[13]

-

Reaction Time: The reaction is maintained under these conditions for approximately 24-48 hours until analysis (e.g., GC-MS) indicates complete conversion of the starting material.[12]

-

Work-up and Recovery: The reactor is cooled, and excess HF and generated HCl are carefully vented and neutralized. The crude product is then recovered and purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[13]

Methodology II: Cyclocondensation with Trifluoromethylated Building Blocks

To circumvent the often harsh conditions of Halex reactions and to access different substitution patterns, chemists developed strategies to build the pyridine ring from smaller, pre-fluorinated precursors.[5]

-

Rationale: This "bottom-up" approach offers greater control and versatility. It avoids the direct handling of highly corrosive fluorinating agents on the final heterocyclic scaffold.[9][11]

-

Key Building Blocks: A variety of acyclic trifluoromethyl-containing compounds, such as trifluoroacetyl derivatives, are used as starting materials.[9][16] These are then reacted with other components in a cyclocondensation reaction to form the pyridine ring.[5]

Disclaimer: This protocol is adapted from published literature and should be performed with appropriate safety measures.

-

Reactant Preparation: In a round-bottom flask, a substituted chalcone (1.0 mmol), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 mmol), and ammonium acetate (2.0 mmol) are combined in ethanol (5 mL).[17][18]

-

Reaction Conditions: The mixture is stirred and heated to reflux.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-trifluoromethyl pyridine derivative.[17]

Methodology III: Direct C-H Trifluoromethylation

The most recent and arguably most significant evolution in TFMP synthesis is the development of methods for the direct trifluoromethylation of a pre-existing pyridine ring. These techniques offer unparalleled efficiency by functionalizing a C-H bond directly, avoiding the need for pre-functionalized substrates.

-

The Modern Frontier: These methods are prized for their potential for high regioselectivity and milder reaction conditions, making them ideal for the late-stage functionalization of complex molecules.[19][20]

-

Mechanistic Diversity: Direct trifluoromethylation can proceed through various mechanisms. Radical approaches often use a trifluoromethyl radical source, but can suffer from low selectivity.[19] More recent advances have focused on nucleophilic and electrophilic pathways, where the pyridine ring is activated to react selectively at a specific position.[19][21] For instance, methods have been developed for selective trifluoromethylation at the C2, C4, and the more challenging C3 positions.[19]

Disclaimer: This protocol is adapted from recent scientific literature and requires an inert atmosphere.

-

Reactor Setup: An oven-dried Schlenk tube is charged with a quinoline derivative (0.2 mmol), tris(pentafluorophenyl)borane (10 mol%), and 1,2-dichloroethane (1.0 mL) under an argon atmosphere.[19]

-

Activation Step: Methylphenylsilane (0.4 mmol) is added, and the mixture is stirred at 65°C for 1 hour to achieve hydrosilylation and activate the ring.[19]

-

Trifluoromethylation: The reaction is cooled to 0°C, and an electrophilic CF₃ source such as Togni's Reagent I (0.3 mmol) is added. The mixture is stirred and allowed to warm to 25°C.[19]

-

Oxidation: After 1 hour, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.3 mmol) is added, and stirring is continued for another hour at 25°C.[19]

-

Purification: The reaction mixture is directly purified by silica gel column chromatography to yield the 3-trifluoromethylated quinoline product.[19]

Key Trifluoromethylpyridine Intermediates and Their Applications

The development of robust synthetic methods has made a variety of TFMP intermediates commercially available, fueling innovation in both agriculture and medicine.

Profile of High-Demand Intermediates

Certain TFMP derivatives are produced on a massive scale due to their utility as building blocks for numerous high-value products.

-

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): This is one of the most in-demand TFMP intermediates, serving as a precursor for several crop protection products.[5][9]

-

2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF): This intermediate is crucial for the synthesis of the pioneering herbicide Fluazifop-butyl and other related compounds.[5][9]

Case Studies in Agrochemicals

The impact of TFMPs on modern agriculture is immense, with products spanning all major categories of crop protection.

Table 3: Examples of Commercialized TFMP-Containing Agrochemicals

| Common Name | Type | Key TFMP Intermediate | Notes |

| Fluazifop-butyl | Herbicide | 2,5-CTF | The first herbicide to incorporate a TFMP substructure.[5][9] |

| Flonicamid | Insecticide | 4-TFMP | Developed by ISK, it is particularly effective against aphids.[9] |

| Sulfoxaflor | Insecticide | 6-TFMP | Targets sap-feeding pests.[9][22] |

| Chlorfluazuron | Insecticide | 2,3,5-DCTF | An insect growth regulator (IGR) with a benzoylurea-type structure.[5] |

Case Studies in Pharmaceuticals

The unique properties conferred by the TFMP moiety have been leveraged to create important human and veterinary medicines.

Table 4: Examples of TFMP-Containing Pharmaceuticals

| Drug Name | Therapeutic Area | Function | Note |

| Pifeltro (Doravirine) | Antiviral | Non-nucleoside reverse transcriptase inhibitor | An FDA-approved treatment for HIV-1.[23][24] |

| Ponatinib | Anticancer | Kinase inhibitor | Used to treat certain types of leukemia. |

| Mavacamten | Cardiovascular | Cardiac myosin inhibitor | Treatment for obstructive hypertrophic cardiomyopathy. |

Conclusion and Future Outlook

The trajectory of trifluoromethylpyridine derivatives from a laboratory curiosity in 1947 to a cornerstone of modern chemical industries is a testament to the power of synthetic innovation. The journey from high-temperature, non-selective Halex reactions to mild, precise C-H functionalization methods has unlocked vast chemical space for exploration. This evolution has not only provided more efficient and sustainable routes to existing high-value molecules but has also enabled the late-stage functionalization of complex drug candidates, accelerating the discovery pipeline.

Looking ahead, the field will likely focus on further refining catalytic C-H trifluoromethylation methods to enhance their scope, reduce catalyst loading, and improve cost-effectiveness for industrial applications. The development of novel trifluoromethylating reagents and the application of photoredox and electrochemical strategies are expected to open new frontiers in selectivity and reactivity. As our understanding of the intricate interplay between the TFMP scaffold and biological systems deepens, this remarkable chemical motif is poised to remain at the forefront of agrochemical and pharmaceutical innovation for years to come.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. [No Source Name Available].

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermedi

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethyl group. Wikipedia.

- The Power of Fluorine: How TFMP Drives Agrochemical Innov

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Trifluoromethylpyridine: Its chemistry and applic

- Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Tre

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The importance of trifluoromethyl pyridines in crop protection. PubMed.

-

Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[25]annulene scaffold. PubMed.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [No Source Name Available].

- The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. [No Source Name Available].

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Deriv

- Selective Trifluoromethyl

- Regioselective Direct C–H Trifluoromethyl

- Ring bioisosteres of pyridine presenting in isoniazid. [No Source Name Available].

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

- Preparation of (trifluoromethyl)pyridines.

- Regioselective Direct C–H Trifluoromethylation of Pyridine.

- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Rel

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.

- Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [No Source Name Available].

- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ

- Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central.

- Preparation of (trifluoromethyl)pyridines.

- Methods for the synthesis of 2‐trifluoromethyl pyridines.

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ

- Method for synthesizing 4-trifluoromethyl pyridine compound.

- Preparation of \trifluoromethyl\pyridines. European Patent Office - EP 0110690 A1 - Googleapis.com.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]

- 7. Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[7]annulene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 13. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 14. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 23. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Biological Activity Screening of Novel Phenylpyridine Compounds

Abstract

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities that position it as a promising framework for the development of novel therapeutics. The successful translation of these synthetic compounds from the bench to clinical candidates hinges on a systematic and rigorous biological activity screening process. This guide provides an in-depth technical overview of a hierarchical screening strategy for novel phenylpyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, detailed step-by-step protocols for key assays, and the crucial interpretation of screening data. We will delve into primary screening assays, including cytotoxicity, antimicrobial, and target-specific enzyme inhibition assays, followed by an overview of secondary in vitro ADME/Tox profiling. The ultimate goal is to construct a robust Structure-Activity Relationship (SAR) that guides the rational design and optimization of phenylpyridine-based drug candidates.

Introduction: The Therapeutic Promise of Phenylpyridine Scaffolds

Phenylpyridine derivatives, characterized by a pyridine ring linked to a phenyl group, represent a versatile class of heterocyclic compounds. This structural motif has been identified in molecules exhibiting a broad range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1] The biological promiscuity of the phenylpyridine core stems from its ability to engage with a variety of biological targets through diverse non-covalent interactions. For instance, different derivatives have been shown to function as potent inhibitors of crucial cellular machinery like protein kinases and tubulin, making them highly attractive for oncology research.[2][3]

The journey from a newly synthesized phenylpyridine compound to a viable drug candidate is complex and requires a methodical evaluation of its biological effects. A robust screening cascade is essential to identify promising "hit" compounds, understand their mechanisms of action, and iteratively refine their chemical structures to enhance potency and selectivity while minimizing off-target effects and toxicity. This guide outlines such a systematic approach, emphasizing the causality behind experimental choices to build a comprehensive biological profile for novel phenylpyridine series.

The Hierarchical Screening Strategy: A Roadmap from Hit to Lead

A tiered or hierarchical approach is the most efficient strategy for screening a library of novel compounds. This methodology prioritizes resources by using high-throughput, cost-effective assays in the initial stages to cast a wide net, followed by more complex and resource-intensive assays for a smaller number of promising candidates. This ensures that the most promising compounds are advanced, while those with undesirable properties are deprioritized early in the process.[4]

The screening cascade can be visualized as a funnel, starting with a broad primary screen to identify initial hits, followed by secondary screens to validate and characterize these hits, and culminating in the generation of a robust Structure-Activity Relationship (SAR) to guide lead optimization.

Caption: Hierarchical workflow for screening novel phenylpyridine compounds.

Primary Screening Assays: Identifying Initial Biological Activity

The primary screen is the first crucial step in evaluating a new chemical series. The assays employed here should be robust, reproducible, and amenable to a high-throughput format to efficiently assess a large number of compounds.

In Vitro Cytotoxicity and Antiproliferative Assays

A fundamental starting point for many therapeutic areas, particularly oncology, is to assess a compound's effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6]

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][7] The amount of formazan produced is directly proportional to the number of viable cells.[8] Therefore, a reduction in the purple color indicates a loss of cell viability or a decrease in proliferation. An alternative, the XTT assay, produces a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[9]

Experimental Protocol: MTT Assay

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well microtiter plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10][11]

-

Compound Treatment: Prepare serial dilutions of the novel phenylpyridine compounds in culture medium. A typical concentration range for an initial screen is 0.01 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells) and a positive control (a known cytotoxic drug like Doxorubicin).[3]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[11]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7] Incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[11]

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[12]

Data Presentation: Example Cytotoxicity Data

| Compound ID | Phenyl Substitution | Pyridine Substitution | IC₅₀ vs. MCF-7 (µM)[6][13] | IC₅₀ vs. HCT-116 (µM)[3] |

| PPY-001 | 4-Methoxy | Unsubstituted | 5.2 | 8.1 |

| PPY-002 | 4-Chloro | Unsubstituted | 1.8 | 2.5 |

| PPY-003 | 3,4-Dichloro | Unsubstituted | 0.9 | 1.3 |

| PPY-004 | 4-Methoxy | 6-Amino | > 50 | > 50 |

| Doxorubicin | - | - | 0.15 | 0.22 |

Antimicrobial Activity Screening

Given the emergence of antimicrobial resistance, screening novel chemical entities for antibacterial or antifungal properties is a critical area of research. The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14]

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] This assay involves exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound in a liquid growth medium.

Experimental Protocol: Broth Microdilution

-

Compound Preparation: Prepare a 2x stock solution of the highest desired concentration of each phenylpyridine compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[15]

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to columns 2-12. Add 100 µL of the 2x compound stock solution to column 1. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard the final 100 µL from column 10.[15] Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).[16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells in columns 1-11. The final volume in each well is 200 µL.[17]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[14] This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Example Antimicrobial Data

| Compound ID | Phenyl Substitution | Pyridine Substitution | MIC vs. S. aureus (µg/mL)[5][18] | MIC vs. E. coli (µg/mL)[19][20] |

| PPY-005 | 4-Fluoro | 2-Guanidino | 8 | 16 |

| PPY-006 | 4-Nitro | 2-Guanidino | 4 | 8 |

| PPY-007 | 4-Fluoro | Unsubstituted | > 128 | > 128 |

| PPY-008 | 4-Nitro | 2-Amino | 32 | 64 |

| Ciprofloxacin | - | - | 0.5 | 0.25 |

Target-Specific Enzyme Inhibition Assays

For compounds designed with a specific biological target in mind, a direct enzyme inhibition assay is the most relevant primary screen. Phenylpyridine derivatives have been noted as inhibitors of both protein kinases and tubulin polymerization.[1][21]

Scientific Rationale: Microtubules are dynamic polymers of tubulin that are essential for mitotic spindle formation during cell division.[22] Compounds that inhibit tubulin polymerization can arrest the cell cycle and induce apoptosis, making them effective anticancer agents.[23] The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in turbidity (light scattering at 340 nm) or fluorescence.[22][24]

Caption: Mechanism of tubulin polymerization inhibition by phenylpyridines.

Experimental Protocol: Turbidity-Based Assay

-

Reagent Preparation: Reconstitute purified bovine tubulin (>99% pure) to a concentration of 3-4 mg/mL in an ice-cold general tubulin buffer containing GTP.[25] Prepare 10x stocks of test compounds and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer) in the same buffer.[22]

-

Reaction Setup: In a pre-warmed (37°C) 96-well plate, add the tubulin solution.

-

Initiate Polymerization: Add the 10x test compound or control to the wells to initiate the reaction. The final volume should be around 100 µL.[25]

-

Monitor Absorbance: Immediately place the plate in a microplate reader capable of maintaining the temperature at 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[25]

-

Data Analysis: Plot absorbance versus time. Inhibitors will decrease the rate and maximum level of polymerization compared to the vehicle control. The IC₅₀ can be determined by plotting the maximum polymerization rate against the compound concentration.[23]

Secondary Screening: In Vitro ADME/Tox Profiling

Once primary screening identifies active "hit" compounds, it is crucial to evaluate their drug-like properties as early as possible. Up to 40% of drug candidates have historically failed due to toxicity.[4] In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox) assays provide essential data to select candidates with favorable pharmacokinetic and safety profiles, reducing the risk of late-stage attrition.[2]

A standard panel of in vitro ADME/Tox assays includes:

-

Metabolic Stability: Assesses the rate at which the compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes. This provides an early indication of the compound's half-life.[26]

-

CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes. Inhibition can lead to significant drug-drug interactions.[4]

-

hERG Inhibition: Evaluates the compound's potential to block the hERG potassium channel, which can lead to cardiotoxicity.[26]

-

Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood, which affects its distribution and availability to reach the target site.

-

Permeability: Assays like the Caco-2 model are used to predict a compound's ability to be absorbed across the intestinal wall.[4]

Conducting these assays on the most promising hits from the primary screen allows for the selection of compounds that possess a balance of potency and favorable drug-like properties for further optimization.[27]

Structure-Activity Relationship (SAR) Analysis

The data generated from the primary and secondary screening assays are the foundation for building a Structure-Activity Relationship (SAR). SAR is the cornerstone of medicinal chemistry, as it correlates the chemical structure of a compound with its biological activity.[28][29]

By systematically analyzing how modifications to the phenylpyridine scaffold affect cytotoxicity, antimicrobial activity, or target inhibition, researchers can identify key structural features responsible for the desired biological effect. For example, the data in the tables above suggest that adding electron-withdrawing groups (like chlorine) to the phenyl ring (PPY-002, PPY-003) may increase cytotoxic potency, while adding a guanidino group to the pyridine ring (PPY-005, PPY-006) might be crucial for antimicrobial activity.

A robust SAR study guides the next phase of drug discovery: lead optimization. It allows medicinal chemists to rationally design and synthesize new analogs with improved potency, selectivity, and ADME/Tox properties, accelerating the development of a viable drug candidate.[30][31]

Conclusion and Future Directions